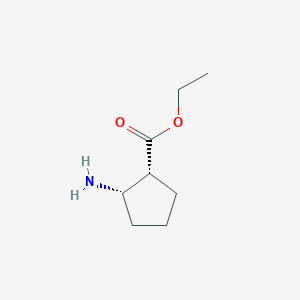

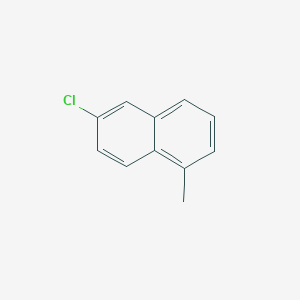

(R)-1-Boc-3-methanesulfonyloxypyrrolidine

Vue d'ensemble

Description

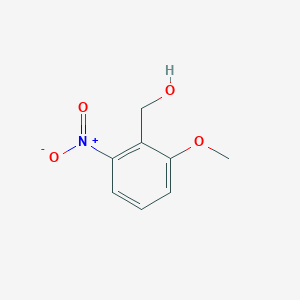

(R)-1-Boc-3-methanesulfonyloxypyrrolidine, also known as Boc-Pyr-OH, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a chiral compound, meaning that it has two different forms, each of which has a different arrangement of atoms. In its natural form, it is found in many plants, including the poppy plant. Boc-Pyr-OH is used in the synthesis of a variety of pharmaceuticals, including painkillers, sedatives, and antidepressants. It is also used in the synthesis of other compounds, such as dyes and fragrances.

Applications De Recherche Scientifique

Homogeneous Functionalization of Methane

This review discusses the challenges and advancements in the homogeneous functionalization of methane, highlighting the need for cleaner and less expensive processes to convert methane from natural gas into fuels and chemicals. The review categorizes different research efforts based on practical considerations and the mechanisms of elementary reactions with methane, emphasizing the importance of developing systems that can utilize oxygen for a practical natural gas conversion process (Gunsalus et al., 2017).

Catalysts for Hydrogen Production from Ammonia Borane

This paper reviews catalysts for hydrogen production through the hydrolysis of ammonia borane, highlighting the need for active and stable catalysts to accelerate the reaction. The review compares noble and non-noble metal catalysts, including their activation energy and turnover frequency, providing insights into catalyst design for efficient hydrogen production (Alpaydin et al., 2020).

Propriétés

IUPAC Name |

tert-butyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRKOSMSFLBTJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448936 | |

| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-methanesulfonyloxypyrrolidine | |

CAS RN |

127423-61-4 | |

| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)